molecular formula C6H9FO2 B13016038 Ethyl 1-fluorocyclopropanecarboxylate

Ethyl 1-fluorocyclopropanecarboxylate

Cat. No.: B13016038
M. Wt: 132.13 g/mol
InChI Key: JAGFRZOELKDQBK-UHFFFAOYSA-N
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Description

Ethyl 1-fluorocyclopropane-1-carboxylate: is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of cyclopropane, characterized by the presence of a fluorine atom and an ethyl ester group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of fluorinated alkenes. One common method is the reaction of ethyl diazoacetate with fluorinated alkenes in the presence of a catalyst such as dirhodium pivalate. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of ethyl 1-fluorocyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Fluorinated amines or thiols.

    Reduction: Ethyl 1-fluorocyclopropane-1-methanol.

    Oxidation: Fluorinated carboxylic acids.

Scientific Research Applications

Chemistry: Ethyl 1-fluorocyclopropane-1-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, fluorinated compounds like ethyl 1-fluorocyclopropane-1-carboxylate are studied for their potential as enzyme inhibitors or imaging agents. The presence of fluorine can improve the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and agrochemicals. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of ethyl 1-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity to enzymes or receptors. In biological systems, the compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

ethyl 1-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9FO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3

InChI Key

JAGFRZOELKDQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)F

Origin of Product

United States

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